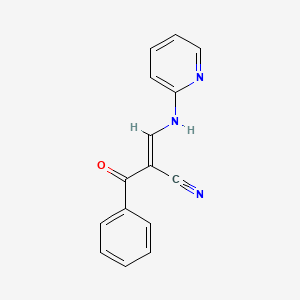
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile
Descripción
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile is an organic compound that features a benzoyl group, a pyridinylamino group, and an acrylonitrile moiety
Propiedades
Número CAS |
84095-81-8 |
|---|---|
Fórmula molecular |
C15H11N3O |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile |
InChI |
InChI=1S/C15H11N3O/c16-10-13(11-18-14-8-4-5-9-17-14)15(19)12-6-2-1-3-7-12/h1-9,11H,(H,17,18)/b13-11+ |
Clave InChI |
IXLWVTYASHXPRT-ACCUITESSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC=N2)C#N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C(=C/NC2=CC=CC=N2)/C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC=N2)C#N |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of (E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile typically involves the reaction of benzoyl chloride with 2-aminopyridine to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of (E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can result in various biological effects .
Comparación Con Compuestos Similares
(E)-2-benzoyl-3-(pyridin-2-ylamino)prop-2-enenitrile can be compared with similar compounds such as:
2-Benzoyl-3-(pyridin-3-ylamino)-acrylonitrile: Similar structure but with the pyridinyl group at a different position, which may result in different reactivity and biological activity.
2-Benzoyl-3-(pyridin-4-ylamino)-acrylonitrile: Another positional isomer with potentially distinct properties.
2-Benzoyl-3-(quinolin-2-ylamino)-acrylonitrile: Contains a quinoline moiety instead of pyridine, which can significantly alter its chemical and biological behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting effects on its reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


